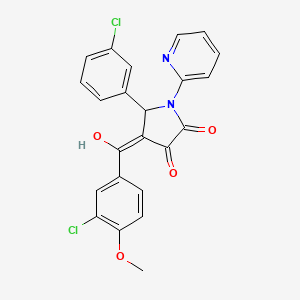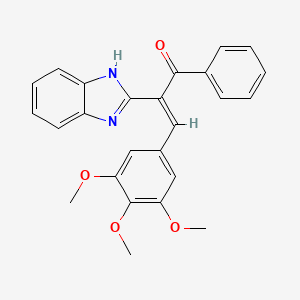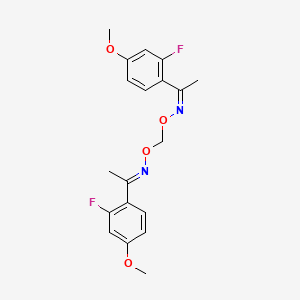![molecular formula C17H15BrN2O5 B5302684 N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine, also known as BFA, is a chemical compound that has been used in scientific research for its potential therapeutic properties. BFA is a derivative of furoylalanine, which is a natural amino acid found in many proteins.
Wirkmechanismus
The mechanism of action of N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine involves the inhibition of the proteasome. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine binds to the proteasome and prevents its activity, which leads to the accumulation of damaged proteins in cancer cells. The accumulation of damaged proteins can trigger the apoptosis pathway, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has also been shown to induce a cell cycle arrest in cancer cells, which can prevent the proliferation of cancer cells. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has several advantages for lab experiments. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine is relatively easy to synthesize, and it has been shown to have a selective cytotoxic effect on cancer cells. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases. However, N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has some limitations for lab experiments. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine can also be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine. Further research is needed to fully understand the mechanism of action of N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine. The development of N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine analogs with improved solubility and selectivity for cancer cells could lead to the development of more effective cancer treatments. The potential anti-inflammatory effects of N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine could also be explored further for the treatment of inflammatory diseases.
Synthesemethoden
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine can be synthesized through a series of chemical reactions starting with furoylalanine. The first step involves the protection of the amino and carboxyl groups of furoylalanine. The protected furoylalanine is then reacted with 3-bromobenzaldehyde to produce the intermediate product. The intermediate product is then deprotected and reacted with beta-alanine to produce N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine. The final product can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has been studied for its potential therapeutic properties in cancer treatment. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine has also been shown to inhibit the activity of the proteasome, which is a complex of enzymes that plays a crucial role in protein degradation. Inhibition of the proteasome can lead to the accumulation of damaged proteins in cancer cells, which can ultimately lead to cell death.
Eigenschaften
IUPAC Name |
3-[[(E)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O5/c18-12-4-1-3-11(9-12)10-13(16(23)19-7-6-15(21)22)20-17(24)14-5-2-8-25-14/h1-5,8-10H,6-7H2,(H,19,23)(H,20,24)(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFNUUJEQNVFJA-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(E)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(cyclopropylmethyl)(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5302601.png)
![4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5302607.png)

![4-{3-(4-chlorobenzoyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B5302617.png)

![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)
![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5302642.png)

![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302660.png)




amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5302687.png)